molecular formula C10H14ClNO2 B568479 (8-Methoxy-3,4-dihydro-2h-chromen-3-yl)amine hydrochloride CAS No. 119284-79-6

(8-Methoxy-3,4-dihydro-2h-chromen-3-yl)amine hydrochloride

Cat. No.: B568479
CAS No.: 119284-79-6
M. Wt: 215.677
InChI Key: UIIOKMKWCDGQSS-UHFFFAOYSA-N
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Description

(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride is a chemical compound with the molecular formula C10H13NO2.ClH and a molecular weight of 215.7 g/mol . This compound is a derivative of chromene, a bicyclic structure that includes a benzene ring fused to a pyran ring. The presence of a methoxy group at the 8th position and an amine group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chromene derivative.

    Methoxylation: Introduction of the methoxy group at the 8th position.

    Amination: Introduction of the amine group at the 3rd position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to maximize efficiency and scalability.

Chemical Reactions Analysis

(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence several biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride can be compared to other chromene derivatives, such as:

    Coumarins: Known for their anticoagulant properties.

    Flavonoids: Widely studied for their antioxidant activities.

    Benzopyrans: Investigated for their potential therapeutic effects in various diseases.

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIOKMKWCDGQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678860
Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119284-79-6
Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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